molecular formula C15H14N2O5S2 B11996455 N,N'-dimethyl-9-oxo-9H-fluorene-2,7-disulfonamide

N,N'-dimethyl-9-oxo-9H-fluorene-2,7-disulfonamide

Cat. No.: B11996455
M. Wt: 366.4 g/mol
InChI Key: ULJRXUMDDNJVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE typically involves the sulfonation of fluorene followed by the introduction of methylamide groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct placement of the sulfonic acid groups. Industrial production methods may involve multi-step synthesis processes, including purification steps to achieve the desired purity .

Chemical Reactions Analysis

9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.

    Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its effects on different biological targets.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE involves its interaction with specific molecular targets. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, potentially altering their function. The methylamide groups may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE can be compared with other fluorene derivatives, such as:

Properties

Molecular Formula

C15H14N2O5S2

Molecular Weight

366.4 g/mol

IUPAC Name

2-N,7-N-dimethyl-9-oxofluorene-2,7-disulfonamide

InChI

InChI=1S/C15H14N2O5S2/c1-16-23(19,20)9-3-5-11-12-6-4-10(24(21,22)17-2)8-14(12)15(18)13(11)7-9/h3-8,16-17H,1-2H3

InChI Key

ULJRXUMDDNJVOP-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC

Origin of Product

United States

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